

A Technical Guide to the Thioformyl Radical (CHS)

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Compound of Interest

Compound Name: Thioformyl

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Introduction

The **thioformyl** radical (CHS), a sulfur-containing analog of the formyl radical (HCO), is a transient, yet significant, molecule in various chemical environments, from interstellar space to combustion processes. Its high reactivity and unique spectroscopic signature make it a subject of interest in fundamental chemical physics, astrochemistry, and potentially in understanding sulfur-related radical processes in more complex systems. This technical guide provides a comprehensive overview of the molecular properties, experimental generation, and characterization of the **thioformyl** radical.

Molecular Properties of Thioformyl (CHS)

The **thioformyl** radical is a simple triatomic molecule with a doublet electronic ground state. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	CHS	[1] [2]
Molecular Weight	45.084 g/mol	[1]
CAS Registry Number	36058-28-3	[1]
Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	300 \pm 8.4 kJ/mol	[1]
Computed Dipole Moment (a-axis)	~0.4 D	[3]

Experimental Protocols

The transient nature of the **thioformyl** radical necessitates its generation and characterization in situ. The following sections detail common experimental methodologies for the production and study of CHS.

Gas-Phase Synthesis and Detection via Millimeter-Wave Spectroscopy

A prevalent method for producing the **thioformyl** radical in the gas phase is through a pulsed discharge of precursor gases. This technique, coupled with high-resolution spectroscopy, allows for precise characterization of the radical's rotational transitions.

Experimental Protocol:

- Precursor Mixture Preparation: A gaseous mixture of methane (CH₄) and hydrogen sulfide (H₂S), each at a concentration of 0.5%, is prepared in a buffer gas of Argon (Ar).[\[3\]](#)
- Radical Generation: The gas mixture is introduced into a vacuum chamber through a pulsed discharge nozzle. A high voltage of 1.5 kV is applied to electrodes attached to the nozzle, creating a plasma where CHS radicals are formed.[\[3\]](#) The stagnation pressure of the gas mixture is maintained at 2.0–2.5 atm.[\[3\]](#)
- Spectroscopic Detection: The generated radicals are then probed using a Balle-Flygare type Fourier transform millimeter-wave spectrometer. This allows for the detection of rotational

transitions of the CHS radical.[3] To observe paramagnetic species, the Earth's magnetic field is compensated for using three mutually perpendicular Helmholtz coils.[3]

- Data Acquisition: To achieve a sufficient signal-to-noise ratio, signal averaging is performed over 1000 to 6000 shots at a repetition rate of 5 Hz.[3]

Matrix Isolation and FTIR Spectroscopy

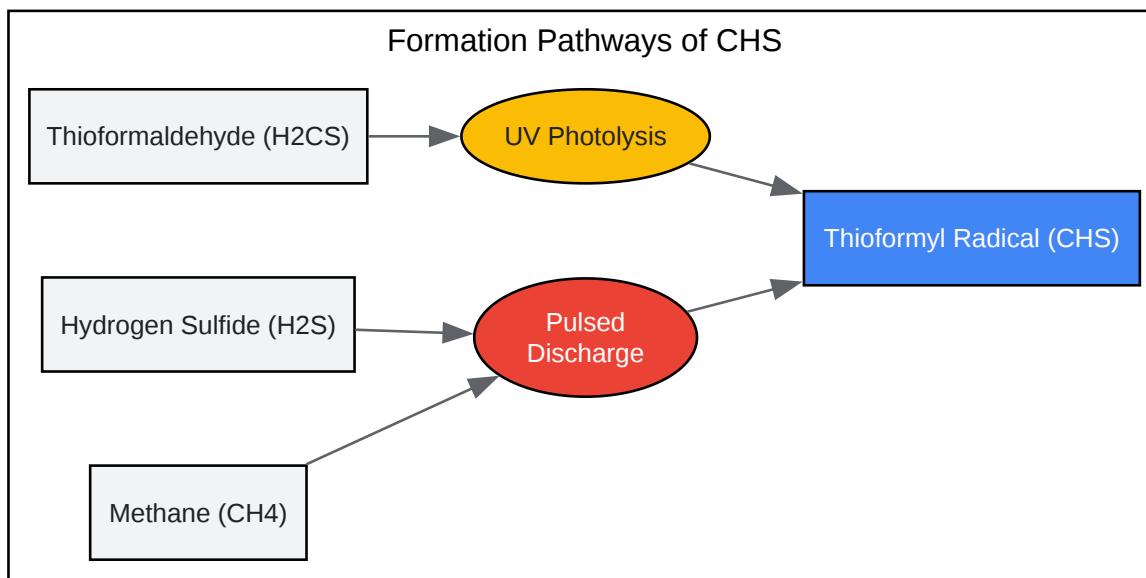
Matrix isolation is a powerful technique for trapping and studying reactive species like the **thioformyl** radical. By isolating CHS in an inert solid matrix at cryogenic temperatures, its vibrational spectrum can be recorded using Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Protocol:

- Precursor Synthesis: Thioformaldehyde (H_2CS), a precursor to the **thioformyl** radical, can be generated through the pyrolysis of a suitable starting material, such as dimethyl disulfide.
- Matrix Deposition: A gaseous mixture of the thioformaldehyde precursor and a large excess of an inert gas (e.g., Argon) is deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K.
- Photolytic Generation of CHS: The thioformaldehyde isolated in the matrix is then subjected to in-situ photolysis using a suitable light source (e.g., a UV lamp) to induce the formation of the **thioformyl** radical.
- FTIR Spectroscopy: The infrared spectrum of the matrix is recorded before and after photolysis. The appearance of new absorption bands corresponding to the vibrational modes of the CHS radical allows for its identification and characterization.

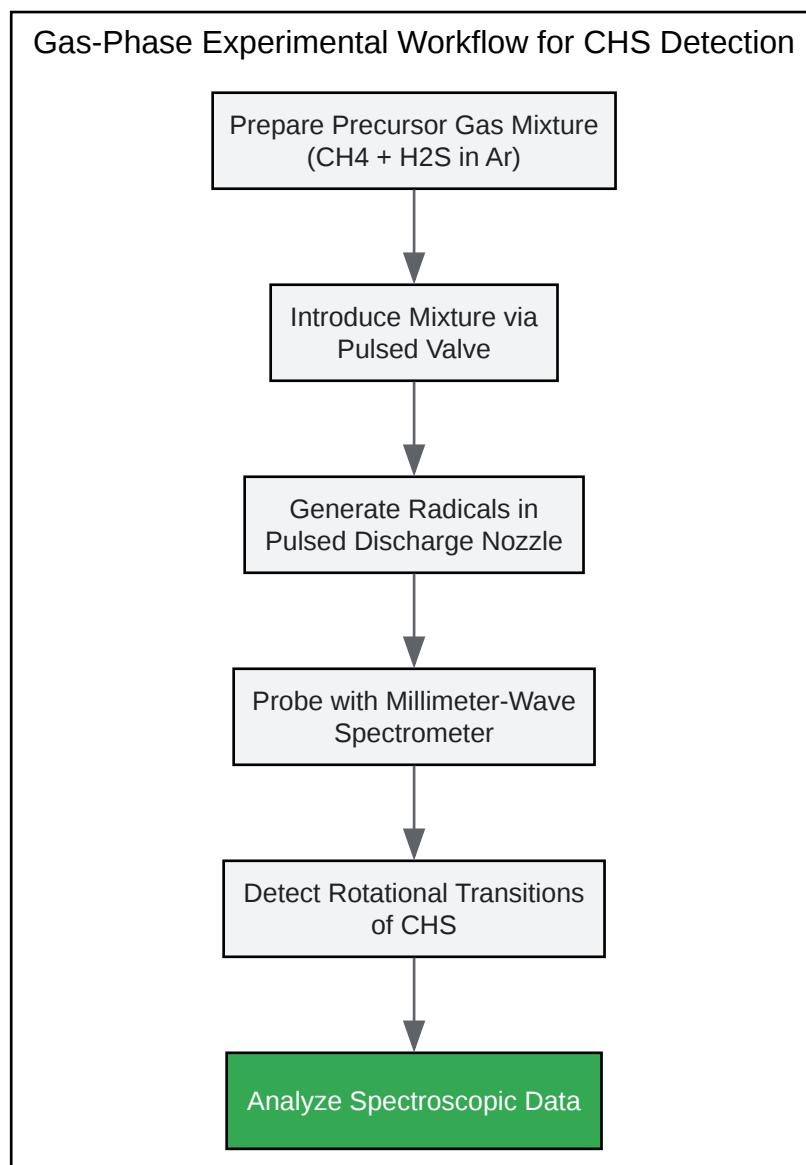
Formation Pathways and Experimental Workflow

The following diagrams illustrate the key formation pathways of the **thioformyl** radical and a typical experimental workflow for its gas-phase study.



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Figure 1: Key formation pathways of the **thioformyl** radical (CHS) through pulsed discharge of precursor gases and photolysis of thioformaldehyde.



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Figure 2: A typical experimental workflow for the gas-phase generation and detection of the **thioformyl** radical using millimeter-wave spectroscopy.

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